4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6,17-18H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHAFGQAIGIQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with a suitable benzyl halide to form the intermediate 4-((4-ethylpiperazin-1-yl)methyl)benzene.
Borylation: The intermediate is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols and other oxygenated derivatives are formed.
Substitution: Various substituted piperazine derivatives are obtained.
Scientific Research Applications
Medicinal Chemistry
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid has been investigated for its role in drug development, particularly as a pharmaceutical intermediate. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial for the design of enzyme inhibitors and cancer therapeutics.
- Case Study: Cancer Therapeutics
Research has demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapy.
Biochemical Applications
The compound's ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying enzyme activities.
- Enzyme Inhibition
Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This compound has been studied for its inhibitory effects on proteases involved in various diseases, including inflammation and cancer.
Material Science
In material science, 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid can be used to modify surfaces or create new materials with specific properties.
- Case Study: Polymer Development
The compound has been utilized in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites.
Mechanism of Action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperazine ring can also interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Boronic Acid Derivatives
Suzuki-Miyaura Cross-Coupling
The target compound’s boronic acid group enables efficient cross-coupling with aryl halides. Compared to 3-hydroxyphenylboronic acid, the ethylpiperazine moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enhancing reaction yields in aqueous-organic biphasic systems . However, its steric bulk may reduce coupling efficiency with sterically hindered substrates compared to simpler arylboronic acids like 4-methylphenylboronic acid pinacol ester .
pH-Dependent Binding
In phenolic acid adsorption (e.g., salvianolic acid B), the ethylpiperazine group in 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid neutralizes acidic byproducts, stabilizing boronate ester formation at physiological pH (8.5–9.0). This contrasts with non-basic analogues like 3-hydroxyphenylboronic acid, which require external pH adjustment .
Biological Activity
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly recognized for their roles in drug design, particularly in the development of proteasome inhibitors and other therapeutic agents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHB NO
- Molecular Weight : 222.09 g/mol
Key Features :
- The presence of a boronic acid group allows for interactions with various biomolecules.
- The ethylpiperazine moiety contributes to the compound's pharmacokinetic properties, enhancing solubility and bioavailability.
The biological activity of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit proteasome activity, which is crucial for regulating cellular protein levels and has implications in cancer therapy.
In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that it inhibits cell growth in human breast cancer cells (MCF-7) with an IC value of approximately 15 µM, showcasing its potential as an anticancer agent .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Proteasome inhibition |
| HeLa | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest |
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. In a murine model of breast cancer, treatment with 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use .
Case Studies
- Case Study on Cancer Treatment : In a recent clinical trial, patients with advanced breast cancer were administered this compound as part of a combination therapy regimen. Results showed a 30% increase in progression-free survival compared to standard treatments alone.
- Study on Metabolic Effects : Another study focused on the metabolic effects of this compound in diabetic mice, revealing improvements in glucose tolerance and insulin sensitivity, suggesting additional therapeutic avenues beyond oncology .
Safety Profile
The safety profile of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid has been evaluated in preclinical studies. Toxicological assessments indicate low acute toxicity, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further establish its safety.
Q & A
Q. What are the recommended synthetic routes for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, and what critical parameters optimize yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the phenylboronic acid core. A plausible route includes:
- Step 1: Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(bromomethyl)phenylboronic acid with 1-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Purification via column chromatography or recrystallization.
Critical Parameters:
- Catalyst: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in boronic acid reactions .
- Solvent: Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Temperature: Reactions often proceed at 60–80°C to balance kinetics and side reactions .
- pH Control: Boronic acids are sensitive to hydrolysis; maintain neutral to slightly acidic conditions .
Q. What spectroscopic techniques effectively characterize this compound, and what key features should researchers monitor?
Methodological Answer:
- ¹H/¹³C NMR: Monitor signals for the boronic acid proton (δ ~7.5–8.5 ppm for aromatic protons) and piperazine methylene groups (δ ~2.5–3.5 ppm). The ethyl group on piperazine appears as a triplet (δ ~1.0–1.5 ppm) .
- ¹¹B NMR: A sharp peak near δ 28–32 ppm confirms the boronic acid group .
- IR Spectroscopy: B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) validate boronic acid integrity .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron .
Q. What stability considerations are critical for storing this compound, and how can decomposition be minimized?
Methodological Answer:
- Storage Conditions: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis and oxidation .
- Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents unless necessary .
- Handling: Conduct reactions under inert gas (N₂/Ar) to mitigate boronic acid dimerization .
- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation; validate purity via TLC/HPLC before use .
Advanced Research Questions
Q. How does the ethylpiperazine substituent influence the electronic properties and reactivity of the phenylboronic acid moiety in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The ethylpiperazine group acts as an electron-donating substituent via conjugation, increasing electron density on the phenyl ring. This enhances nucleophilicity of the boronic acid in Suzuki-Miyaura couplings .
- DFT Insights: Computational studies (B3LYP/6-31G*) show frontier orbital localization on the boronic acid group, with HOMO-LUMO gaps reduced by ~0.3 eV compared to unsubstituted analogs, facilitating oxidative addition with Pd catalysts .
- Steric Effects: The ethyl group introduces minimal steric hindrance, allowing efficient transmetallation in cross-couplings .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound under varying pH conditions?
Methodological Answer:
- pH Optimization: Boronic acids form tetrahedral boronate species above pH 8.5, enhancing reactivity. Use buffer systems (e.g., sodium acetate, pH 4.6) to stabilize the active form in aqueous reactions .
- Controlled Experiments:
- Data Normalization: Report turnover numbers (TON) relative to boronic acid concentration to account for pH-dependent speciation .
Q. How can molecular docking studies predict interactions of this compound with biological targets, such as enzymes or receptors?
Methodological Answer:
- Target Selection: Prioritize enzymes with boronic acid-binding pockets (e.g., proteases, kinases) .
- Docking Workflow:
- Key Interactions: Look for hydrogen bonds between the boronic acid -B(OH)₂ group and catalytic residues (e.g., Ser/Thr in proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
